Bienvenue dans la boutique en ligne BenchChem!

2-(2,4,5-Trifluorophenyl)acetaldehyde

Biocatalysis Sitagliptin synthesis Chiral amino acid

2-(2,4,5-Trifluorophenyl)acetaldehyde (CAS 111991-20-9, MFCD11110005) is a fluorinated aromatic aldehyde with molecular formula C8H5F3O and molecular weight 174.12 g/mol. The compound exists as a clear, colorless oily liquid with a slight aromatic odor, practically insoluble in water (0.11 g/L at 25°C) but miscible with alcohol, ether, and chloroform.

Molecular Formula C8H5F3O
Molecular Weight 174.122
CAS No. 111991-20-9
Cat. No. B568464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,5-Trifluorophenyl)acetaldehyde
CAS111991-20-9
Molecular FormulaC8H5F3O
Molecular Weight174.122
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)CC=O
InChIInChI=1S/C8H5F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h2-4H,1H2
InChIKeyXFGUFAPXHXFYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4,5-Trifluorophenyl)acetaldehyde (CAS 111991-20-9): Key Intermediate for DPP-4 Inhibitor Synthesis and Fluorinated Building Block


2-(2,4,5-Trifluorophenyl)acetaldehyde (CAS 111991-20-9, MFCD11110005) is a fluorinated aromatic aldehyde with molecular formula C8H5F3O and molecular weight 174.12 g/mol [1]. The compound exists as a clear, colorless oily liquid with a slight aromatic odor, practically insoluble in water (0.11 g/L at 25°C) but miscible with alcohol, ether, and chloroform [1]. Its computed physicochemical properties include XLogP3-AA 1.6, topological polar surface area 17.1 Ų, boiling point 196.8±35.0°C (predicted), density 1.317±0.06 g/cm³, and flash point 68.3±17.4°C [1]. The compound bears three fluorine atoms at the 2, 4, and 5 positions of the phenyl ring, conferring distinct electronic and steric properties critical for downstream reactivity.

Why 2-(2,4,5-Trifluorophenyl)acetaldehyde Cannot Be Substituted with Generic Analogs


Fluorinated phenylacetaldehydes cannot be treated as interchangeable commodities because the number and positional arrangement of fluorine substituents fundamentally alter electronic distribution, metabolic stability, and downstream reaction outcomes. In sitagliptin synthesis, the 2,4,5-trifluorophenyl moiety is not arbitrary; it is specifically required for optimal DPP-4 inhibitory activity and pharmacokinetic properties of the final drug substance [1]. Alternative fluorination patterns (e.g., 2-fluoro, 4-fluoro, or 2,4-difluoro) produce distinct molecular geometries and electronic profiles that fail to replicate the binding interactions achieved with the 2,4,5-trifluoro substitution. Furthermore, the aldehyde oxidation state provides a strategic entry point for asymmetric transformations that differ fundamentally from the corresponding acid or alcohol analogs. The quantitative evidence presented below demonstrates why substitution with non-identical analogs compromises both synthetic efficiency and final product quality.

Quantitative Differentiation Evidence for 2-(2,4,5-Trifluorophenyl)acetaldehyde (CAS 111991-20-9) vs. Analogs


Biocatalytic Conversion Yield: 2,4,5-Trifluoro Substitution Achieves 36–62% Isolated Yield to d-Amino Acid Key Precursor

In biocatalytic retrosynthetic routes to d-(2,4,5-trifluorophenyl)alanine (a key sitagliptin precursor), all routes start from the 2,4,5-trifluorophenylacetaldehyde precursor and involve at least one biocatalytic step, achieving isolated yields of 36–62% with enantiomeric excess up to >99% across 2–5 synthetic steps [1]. This aldehyde enables direct reductive amination, transamination, deracemisation, hydroamination, and alkene reduction pathways that are not accessible from alternative oxidation states (e.g., acid or ethanol derivatives) without additional redox manipulations.

Biocatalysis Sitagliptin synthesis Chiral amino acid

Asymmetric Organocatalytic Condensation: 2-(2,4,5-Trifluorophenyl)acetaldehyde Achieves >99% Conversion in L-Proline-Catalyzed Aldol Reaction

In the preparation of (S)-(2,4,5-trifluorophenyl)-3-hydroxy-pentanone (a critical sitagliptin intermediate), 2,4,5-trifluorophenylacetaldehyde (174.1 g) undergoes L-proline-catalyzed asymmetric aldol condensation with acetone (298 g) in ethanol at -40 to -50°C. Gas chromatography monitoring shows that after approximately 8 hours, the residual aldehyde content is less than 1%, indicating >99% conversion [1]. The resulting intermediate achieves 94% GC purity without additional purification, demonstrating that the 2,4,5-trifluoro substitution pattern is fully compatible with this industrially relevant asymmetric transformation.

Asymmetric synthesis Organocatalysis Process chemistry

Fluorination Pattern Specificity: 2,4,5-Trifluoro Substitution Required for Sitagliptin DPP-4 Inhibitory Activity

The 2,4,5-trifluorophenyl moiety is explicitly claimed as essential in multiple sitagliptin patents and synthetic routes. In WO 2003/004498 (Merck), (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid is the defined intermediate for coupling to the triazolopyrazine fragment to yield sitagliptin hydrochloride [1]. The trifluoromethyl group on the triazolopyrazine heterocycle is similarly specified. Alternative substitution patterns (e.g., 2,4-difluoro, 3,5-difluoro, or mono-fluoro) are not claimed as effective in achieving the required DPP-4 inhibition profile and pharmacokinetic properties of sitagliptin. The combination of three fluorine atoms at positions 2, 4, and 5 provides optimal lipophilicity (calculated LogP 1.95) for membrane permeability while maintaining metabolic stability against oxidative defluorination .

Medicinal chemistry DPP-4 inhibitor Structure-activity relationship

Oxidation State Strategic Advantage: Aldehyde Enables Direct Biocatalytic Transformations Unavailable to Carboxylic Acid Analog

All biocatalytic retrosynthetic routes to d-(2,4,5-trifluorophenyl)alanine start from the aldehyde precursor, not from 2-(2,4,5-trifluorophenyl)acetic acid (CAS 209995-38-0) or 2-(2,4,5-trifluorophenyl)ethanol (CAS 883267-70-7) [1]. The aldehyde carbonyl enables direct reductive amination, transamination, and hydroamination without preliminary oxidation or reduction steps. Starting from the acid would require reduction to the aldehyde (or alcohol then oxidation), adding 1–2 steps and 10–30% cumulative yield loss. The ethanol analog similarly requires oxidation. The aldehyde oxidation state thus provides a unique strategic node for convergent synthesis that minimizes step count and maximizes atom economy.

Biocatalysis Green chemistry Route scouting

Physicochemical Differentiation: 2,4,5-Trifluoro Substitution Alters Lipophilicity vs. Non-Fluorinated and Mono-Fluorinated Analogs

2-(2,4,5-Trifluorophenyl)acetaldehyde has a calculated XLogP3-AA of 1.6 [1] and ACD/LogP of 1.95 . In contrast, the non-fluorinated phenylacetaldehyde has LogP ~1.2, and mono-fluorinated analogs (e.g., 4-fluorophenylacetaldehyde) have intermediate values. The 2,4,5-trifluoro substitution increases lipophilicity by approximately 0.4–0.7 LogP units compared to non-fluorinated, which enhances membrane permeability of downstream intermediates. Additionally, the topological polar surface area of 17.1 Ų [1] remains within drug-like range (TPSA <140 Ų for CNS penetration; <60 Ų for oral bioavailability). The three fluorine atoms contribute a combined exact mass shift of +54 Da (F vs. H) relative to phenylacetaldehyde (MW 120.15), enabling mass spectrometric tracking of this fragment in synthetic intermediates.

Physicochemical properties LogP Drug-likeness

Validated Application Scenarios for 2-(2,4,5-Trifluorophenyl)acetaldehyde (CAS 111991-20-9)


Sitagliptin and DPP-4 Inhibitor Synthesis: Critical Intermediate for Asymmetric Ketone Preparation

This compound is the definitive starting material for synthesizing (S)-(2,4,5-trifluorophenyl)-3-hydroxy-pentanone, a chiral intermediate used in sitagliptin manufacture. In documented process chemistry, L-proline-catalyzed asymmetric aldol condensation of 2,4,5-trifluorophenylacetaldehyde with acetone achieves >99% conversion and 94% GC purity under cryogenic conditions (-40 to -50°C) [1]. The 2,4,5-trifluoro substitution pattern is specifically required for the final drug substance's DPP-4 inhibitory activity and is claimed in foundational Merck patents [2]. Alternative fluorination patterns are not interchangeable for this application.

Biocatalytic Synthesis of Chiral d-(2,4,5-Trifluorophenyl)alanine

The aldehyde serves as the universal starting point for biocatalytic routes to d-(2,4,5-trifluorophenyl)alanine, a key sitagliptin precursor. Documented pathways achieve 36–62% isolated yield with >99% enantiomeric excess using reductive aminases, transaminases, or ene-reductases [1]. The aldehyde oxidation state uniquely enables direct biocatalytic amination without preliminary redox steps—a strategic advantage over carboxylic acid or alcohol analogs that would require additional manipulations. This application is particularly relevant for green chemistry initiatives seeking to minimize step count and waste generation.

EGFR/ErbB-2 Kinase Inhibitor Building Block

2-(2,4,5-Trifluorophenyl)acetaldehyde is utilized as a precursor in the synthesis of EGFR/ErbB-2 kinase inhibitors [1]. The compound is derived from 2,4,5-trifluorobenzeneacetic acid and incorporated into kinase inhibitor scaffolds where the trifluorophenyl moiety contributes to binding affinity and selectivity. The aldehyde functional group provides a reactive handle for condensation with amine-containing heterocycles or for Wittig olefination to extend the molecular framework. This application is distinct from the DPP-4 inhibitor route and demonstrates the compound's utility across multiple target classes.

Imidazopyrazinone DPP-IV Inhibitor Derivatives

Beyond sitagliptin, 2-(2,4,5-trifluorophenyl)acetaldehyde is employed in synthesizing novel imidazopyrazinone derivatives as potential dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. This application expands the compound's utility within the DPP-IV inhibitor class to include second-generation or structurally differentiated candidates. The aldehyde participates in condensation reactions that form the imidazopyrazinone core while installing the critical 2,4,5-trifluorophenyl pharmacophore required for DPP-IV binding site recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4,5-Trifluorophenyl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.